molecular formula C11H17F3O2 B14561001 Cyclononyl trifluoroacetate CAS No. 61876-48-0

Cyclononyl trifluoroacetate

Cat. No.: B14561001
CAS No.: 61876-48-0
M. Wt: 238.25 g/mol
InChI Key: LUUPVOVHRWFHGM-UHFFFAOYSA-N
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Description

Cyclononyl trifluoroacetate is an organofluorine compound characterized by the presence of a cyclononyl group attached to a trifluoroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclononyl trifluoroacetate can be synthesized through the reaction of cyclononanol with trifluoroacetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

[ \text{Cyclononanol} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Cyclononyl trifluoroacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form cyclononanol and trifluoroacetic acid.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroacetate group is replaced by other nucleophiles.

    Reduction: The compound can be reduced to form cyclononyl alcohols or other derivatives.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Hydrolysis: Cyclononanol and trifluoroacetic acid.

    Substitution: Various cyclononyl derivatives depending on the nucleophile used.

    Reduction: Cyclononyl alcohols or other reduced forms.

Scientific Research Applications

Cyclononyl trifluoroacetate has several applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing the trifluoroacetate group into organic molecules, which can enhance their stability and reactivity.

    Material Science: Employed in the synthesis of fluorinated polymers and materials with unique properties such as hydrophobicity and chemical resistance.

    Biological Studies: Investigated for its potential use in modifying biomolecules to study their structure and function.

    Medicinal Chemistry: Explored for its role in the synthesis of pharmaceuticals and agrochemicals, where the trifluoroacetate group can improve the bioavailability and metabolic stability of active compounds.

Mechanism of Action

The mechanism by which cyclononyl trifluoroacetate exerts its effects is primarily through its ability to act as an electrophile in chemical reactions. The trifluoroacetate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This property is exploited in various synthetic applications to introduce the trifluoroacetate moiety into target molecules.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetic acid: A simpler compound with similar reactivity but without the cyclononyl group.

    Cyclononanol: The parent alcohol from which cyclononyl trifluoroacetate is derived.

    Trifluoroacetyl chloride: Another trifluoroacetate derivative used in organic synthesis.

Uniqueness

This compound is unique due to the combination of the cyclononyl group and the trifluoroacetate moiety. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable in specialized applications where other trifluoroacetate derivatives may not be suitable.

Properties

CAS No.

61876-48-0

Molecular Formula

C11H17F3O2

Molecular Weight

238.25 g/mol

IUPAC Name

cyclononyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C11H17F3O2/c12-11(13,14)10(15)16-9-7-5-3-1-2-4-6-8-9/h9H,1-8H2

InChI Key

LUUPVOVHRWFHGM-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(CCC1)OC(=O)C(F)(F)F

Origin of Product

United States

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